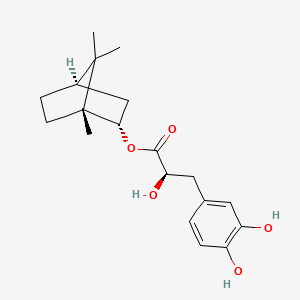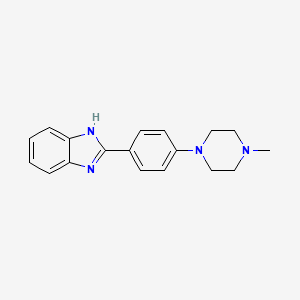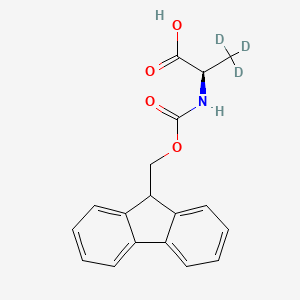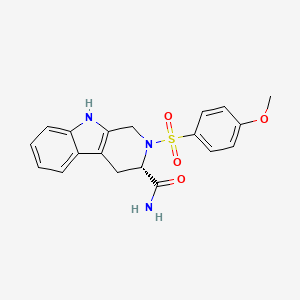
Antitubercular agent-36
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antitubercular agent-36 is a compound designed to combat tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound is part of a broader class of antitubercular agents that aim to inhibit the growth and proliferation of the tuberculosis-causing bacteria. Tuberculosis remains a significant global health challenge, and the development of new antitubercular agents is crucial in the fight against drug-resistant strains of the bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antitubercular agent-36 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the use of substituted heteroaryl aldehydes, 2-acetyl pyrrole or thiazole, and substituted hydrazine hydrates. These reactants undergo a one-pot multicomponent reaction in the presence of a base such as sodium hydroxide and ethanol as the solvent at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Antitubercular agent-36 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Applications De Recherche Scientifique
Antitubercular agent-36 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on bacterial cell walls and its potential to inhibit bacterial growth.
Medicine: Explored as a potential treatment for drug-resistant tuberculosis strains.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mécanisme D'action
The mechanism of action of Antitubercular agent-36 involves inhibiting the synthesis or transcription of mycobacterial RNA or the synthesis of mycolic acids in the bacterial cell wall. This inhibition disrupts the bacterial cell’s ability to grow and replicate, ultimately leading to its death. The compound targets specific enzymes and pathways essential for the survival of Mycobacterium tuberculosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Antitubercular agent-36 include:
Isoniazid: A first-line antitubercular drug that inhibits the synthesis of mycolic acids.
Rifampicin: Another first-line drug that inhibits bacterial RNA synthesis.
Ethambutol: Inhibits the synthesis of the bacterial cell wall
Uniqueness
This compound is unique in its specific molecular structure and its ability to target multiple pathways within the bacterial cell. This multi-target approach enhances its efficacy against drug-resistant strains of Mycobacterium tuberculosis, making it a valuable addition to the arsenal of antitubercular agents .
Propriétés
Formule moléculaire |
C18H17N3O3 |
|---|---|
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
ethyl 5-[6-(4-methylanilino)pyridin-2-yl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C18H17N3O3/c1-3-23-18(22)15-11-16(24-21-15)14-5-4-6-17(20-14)19-13-9-7-12(2)8-10-13/h4-11H,3H2,1-2H3,(H,19,20) |
Clé InChI |
KQDKNNTUMFTCHN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NOC(=C1)C2=NC(=CC=C2)NC3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-nonadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12404449.png)
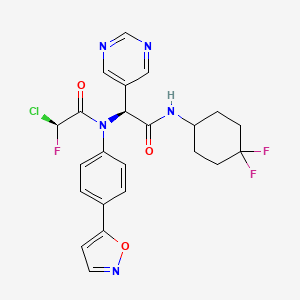
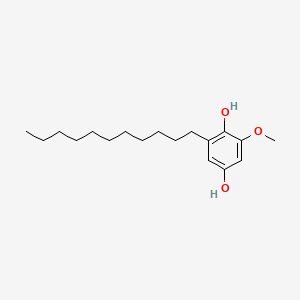
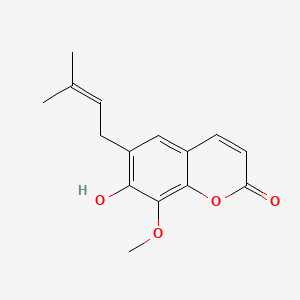

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B12404478.png)
